An In-depth Technical Guide to the Chemical Properties and Structure of Hexamethyldisilane
An In-depth Technical Guide to the Chemical Properties and Structure of Hexamethyldisilane
For Researchers, Scientists, and Drug Development Professionals
Hexamethyldisilane [(CH₃)₃Si-Si(CH₃)₃], also known as TMS₂, is a pivotal organosilicon compound with significant applications across organic synthesis, materials science, and pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, molecular structure, and key experimental protocols, designed for the professional researcher and scientist.
Core Chemical and Physical Properties
Hexamethyldisilane is a colorless, volatile, and flammable liquid.[1] It is characterized by its Si-Si single bond, which is susceptible to cleavage by various reagents, making it an excellent source of the trimethylsilyl (B98337) (TMS) group.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₈Si₂ | [2] |
| Molecular Weight | 146.38 g/mol | [2] |
| CAS Number | 1450-14-2 | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.715 - 0.7293 g/mL at 25 °C | [1][3] |
| Boiling Point | 112-114 °C | [4] |
| Melting Point | 9-14 °C | [3][4] |
| Flash Point | -1 °C to -6 °C | [3] |
| Refractive Index | n20/D 1.4214 - 1.422 | [1][3] |
| Solubility | Insoluble in water; soluble in organic solvents. | [1] |
Molecular Structure
The molecular structure of hexamethyldisilane has been determined by gas-phase electron diffraction. The molecule consists of two silicon atoms joined by a covalent bond, with each silicon atom also bonded to three methyl groups. The Si-Si bond is a key feature, influencing much of its reactivity.
Based on early gas-phase electron diffraction studies, the key structural parameters are:
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Si-Si bond length: approximately 2.34 Å
-
Si-C bond length: approximately 1.88 Å
These bond lengths are crucial for understanding the steric and electronic environment of the molecule.
Spectroscopic Profile
The spectroscopic data for hexamethyldisilane are consistent with its symmetric structure.
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¹H NMR: A single sharp singlet is observed for the 18 equivalent protons of the six methyl groups.
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¹³C NMR: A single resonance is observed for the six equivalent methyl carbons.[2]
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²⁹Si NMR: A single signal confirms the presence of two equivalent silicon atoms.[3]
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IR Spectroscopy: The infrared spectrum displays characteristic absorptions for Si-C and C-H vibrations.
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Mass Spectrometry: The mass spectrum shows fragmentation patterns typical of organosilicon compounds, including cleavage of the Si-Si and Si-C bonds.
Experimental Protocols
Synthesis of Hexamethyldisilane via Wurtz-Type Coupling
Hexamethyldisilane is commonly synthesized by the Wurtz-type coupling of trimethylchlorosilane using an alkali metal, such as sodium or lithium, in an appropriate solvent like tetrahydrofuran (B95107) (THF).[5][6]
Methodology:
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Apparatus Setup: A multi-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet. The entire apparatus must be thoroughly flame-dried and maintained under an inert atmosphere.
-
Reaction: A dispersion of sodium metal in a suitable solvent (e.g., THF) is prepared in the reaction flask. Trimethylchlorosilane is then added dropwise to the stirred suspension. The reaction is typically exothermic.
-
Reflux: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the coupling reaction.
-
Work-up: The reaction mixture is cooled to room temperature. Any unreacted sodium is carefully quenched. The resulting slurry is filtered to remove the sodium chloride byproduct.
-
Purification: The filtrate is then subjected to fractional distillation to yield pure hexamethyldisilane.
Cleavage of the Si-Si Bond: Preparation of Trimethylsilyllithium
A primary application of hexamethyldisilane in organic synthesis is as a precursor to trimethylsilyl anions.[5] Trimethylsilyllithium can be generated by the cleavage of the Si-Si bond with methyllithium (B1224462), typically in the presence of a polar aprotic solvent like hexamethylphosphoramide (B148902) (HMPA) or in THF.
Methodology:
-
Reaction Setup: Hexamethyldisilane is dissolved in a dry, inert solvent such as a mixture of HMPA and THF in a flame-dried, nitrogen-flushed flask equipped with a magnetic stirrer and a septum.
-
Addition of Methyllithium: The solution is cooled to 0 °C in an ice bath. A solution of methyllithium in diethyl ether is then added dropwise via syringe.
-
Reaction: The reaction is rapid, and the formation of trimethylsilyllithium is indicated by the appearance of a deep red color. The mixture is typically stirred for a short period at 0 °C.
-
Use in Synthesis: The resulting solution of trimethylsilyllithium can be used directly in subsequent reactions, such as nucleophilic additions to carbonyl compounds or epoxides. The main byproduct, tetramethylsilane, is volatile and can often be removed easily.
Applications in Research and Drug Development
Hexamethyldisilane's utility stems from its role as a versatile source of the trimethylsilyl group.
-
Silylating Agent: It is used to introduce TMS protecting groups onto sensitive functionalities like alcohols, amines, and carboxylic acids, enhancing their stability and volatility for analysis or further transformation.[7]
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Source of Trimethylsilyl Anion: As detailed above, it is a key precursor for generating trimethylsilyllithium, a potent nucleophile used to form silicon-carbon bonds.[5]
-
Radical Reactions: The Si-Si bond can be cleaved photochemically or thermally to generate trimethylsilyl radicals, which are utilized in various radical-mediated transformations.
-
Materials Science: Hexamethyldisilane serves as a precursor in chemical vapor deposition (CVD) processes for the production of silicon carbide (SiC) thin films, which are of interest in semiconductor manufacturing.[7]
-
Pharmaceutical Synthesis: In drug development, the introduction of TMS groups can modulate the physicochemical properties of a molecule. Furthermore, its role in forming C-Si bonds allows for the synthesis of complex silicon-containing drug candidates.
References
- 1. Hexamethyldisilane - Wikipedia [en.wikipedia.org]
- 2. Hexamethyldisilane | C6H18Si2 | CID 74057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HEXAMETHYLDISILANE | [gelest.com]
- 4. chemsavers.com [chemsavers.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hexamethyldisiloxane synthesis - chemicalbook [chemicalbook.com]
